N-Boc-(S)-萘基甘氨酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

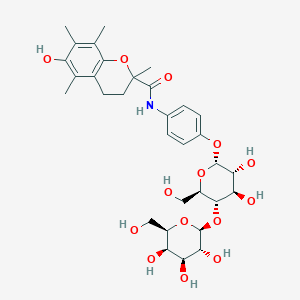

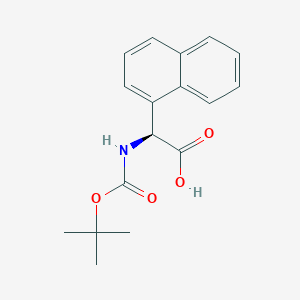

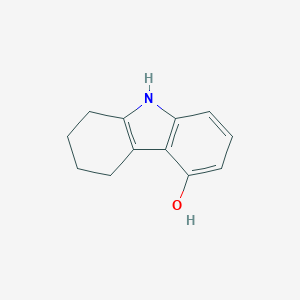

N-Boc-(S)-naphthyl glycine is a derivative of glycine, where the amino group is protected by a tert-butoxycarbonyl (Boc) group and the side chain is a naphthyl group. This compound is of interest due to its potential use in the synthesis of peptides and peptidomimetics, which are compounds that mimic the structure and function of peptides. The presence of the naphthyl group can impart unique physical and chemical properties to the resulting molecules, potentially leading to novel applications in medicinal chemistry and drug design.

Synthesis Analysis

The synthesis of related N-Boc-protected amino acids and their derivatives has been reported in several studies. For instance, the synthesis of ethyl N-[(2-Boc-amino)ethyl]glycinate, a related compound, has been improved to yield the product in near quantitative yield without the need for chromatography . Another study describes the stereoselective synthesis of N-Boc-1-naphthylglycine, where the chirality is introduced via the Sharpless epoxidation followed by regioselective and stereospecific ring-opening . These methods could potentially be adapted for the synthesis of N-Boc-(S)-naphthyl glycine.

Molecular Structure Analysis

The molecular structure of N-Boc-(S)-naphthyl glycine would be expected to feature a naphthyl ring system, which could influence the compound's electronic properties and reactivity. The Boc group would provide steric protection to the amino group, which is crucial during peptide synthesis to prevent unwanted side reactions. The structure of a related compound, N-(1-naphthylacetyl)glycine phenacyl ester, has been determined, showing intermolecular hydrogen bonding in the crystal . Such structural analyses are important for understanding the reactivity and interaction of N-Boc-(S)-naphthyl glycine with other molecules.

Chemical Reactions Analysis

N-Boc-protected amino acids are typically used in peptide synthesis, where they can undergo a variety of chemical reactions. For example, the Boc group can be removed under acidic conditions, allowing the amino acid to be incorporated into peptides . Additionally, the naphthyl group could participate in electrophilic aromatic substitution reactions, potentially leading to further functionalization of the molecule. The allylation of aldehydes and imines using a polymer-supported sulfonamide of N-glycine has been reported, which could be relevant for the modification of N-Boc-(S)-naphthyl glycine .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-Boc-(S)-naphthyl glycine would be influenced by both the Boc group and the naphthyl moiety. The Boc group increases the steric bulk and provides protection for the amino group, which is beneficial during synthesis. The naphthyl group could contribute to the hydrophobicity of the compound and affect its solubility in organic solvents. The synthesis of N-substituted glycine derivatives, such as N-butylglycine, has been explored, and these compounds have shown potential for the preparation of hydrophilic and hydrophobic polypeptoids . Such studies provide insight into the behavior of N-Boc-(S)-naphthyl glycine in different environments.

科学研究应用

合成和化学连接

N-Boc-(S)-萘基甘氨酸及其衍生物是合成各种氨基酸和肽的多功能中间体。Crich 和 Banerjee (2007 年) 的一项研究证明了赤罗-N-Boc-β-巯基-l-苯丙氨酸的合成,从而在苯丙氨酸处实现天然化学连接。N-Boc 氨基酸以 S-乙基二硫代衍生物的形式用于封端由 Fmoc-SPPS 生成的四肽。此过程随后与 C 末端硫代酯进行天然化学连接,然后选择性地对苄基 C-S 键进行脱硫。该方法已成功应用于 LYRAMFRANK 的合成,证实了其与反应性侧链的相容性以及连接其他非甘氨酸的能力 (Crich 和 Banerjee,2007 年)。

非天然氨基酸合成

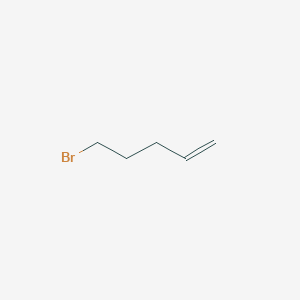

N-(Boc)-L-(2-溴代烯丙基)-甘氨酸 (1) 作为合成光学活性非天然氨基酸的多功能中间体。Leanna 和 Morton (1993 年) 在一步法中由二乙基乙酰氨基丙二酸酯和 2,3-二溴丙烯合成 1,总收率达到 75%。对映异构体通过串联生物催化动力学水解拆分有效分离,并且 1 进一步详细阐述为几种其他有趣的非天然氨基酸 (Leanna 和 Morton,1993 年)。

未来方向

属性

IUPAC Name |

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-naphthalen-1-ylacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO4/c1-17(2,3)22-16(21)18-14(15(19)20)13-10-6-8-11-7-4-5-9-12(11)13/h4-10,14H,1-3H3,(H,18,21)(H,19,20)/t14-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRBQDQOOFCWHTR-AWEZNQCLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C1=CC=CC2=CC=CC=C21)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](C1=CC=CC2=CC=CC=C21)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Boc-(S)-naphthyl glycine | |

CAS RN |

146621-93-4 |

Source

|

| Record name | (αS)-α-[[(1,1-Dimethylethoxy)carbonyl]amino]-1-naphthaleneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=146621-93-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,7-Bis(bromomethyl)-5,10-dihydroxypyrimido[4,5-g]quinazoline-4,9(3H,8H)-dione](/img/structure/B141835.png)